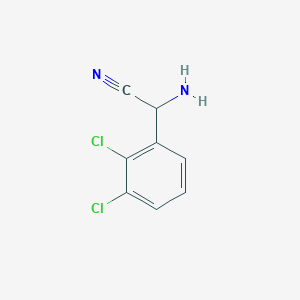

2-Amino-2-(2,3-dichlorophenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

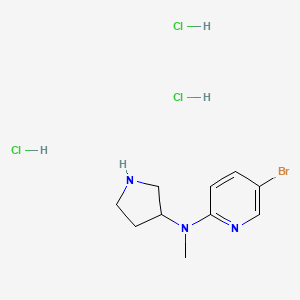

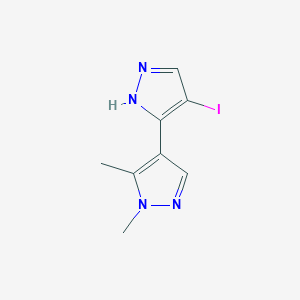

“2-Amino-2-(2,3-dichlorophenyl)acetonitrile” is an organic compound with the molecular formula C8H6Cl2N2 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “2-Amino-2-(2,3-dichlorophenyl)acetonitrile” is 1S/C8H6Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,12H2 . This indicates the presence of two chlorine atoms, two nitrogen atoms, and one amino group in the molecule.Physical And Chemical Properties Analysis

“2-Amino-2-(2,3-dichlorophenyl)acetonitrile” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Inhibition of Carbonyl Reductase

2-Amino-2-(2,3-dichlorophenyl)acetonitrile (in the form of oximino(2,6-dichlorophenyl)acetonitrile) is a potent inhibitor of the Carbonyl Reductase enzyme. This enzyme plays a role in the development of resistance to anticancer treatments and the formation of cardiotoxic derivatives of anthracyclines used in medicine. The compound's crystal structure was studied extensively, revealing its non-planar syn-diastereomer form, which forms a columnar structure in the crystal, stabilized by slipped π–π stacking interactions and hydrogen bonding (Adu Amankrah et al., 2021).

Photoluminescent Material Development

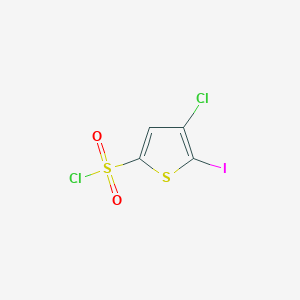

The electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a compound structurally related to 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, on platinum electrodes in acetonitrile, led to the discovery of a new class of π-conjugated oligoaminothiophenes. These substances exhibit significant absorbance and photoluminescence properties, marking them as potential candidates for photoluminescent material applications (Ekinci et al., 2000).

Synthesis of Pharmaceutically Relevant Structures

A one-pot synthesis method involving 2-Amino-2-(2,3-dichlorophenyl)acetonitrile derivatives led to the creation of 4-substituted 3-amino-2-cyanothiophenes. These thiophenes are essential for developing more elaborate pharmaceutical structures, demonstrating the compound's utility in drug development and pharmaceutical research (Zhang et al., 2014).

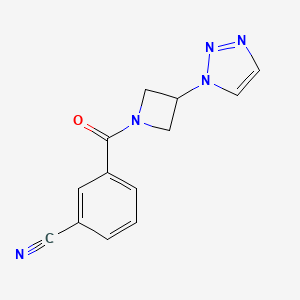

Selective Inhibitors of Protein Tyrosine Kinases

Derivatives of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile were explored for their ability to inhibit protein tyrosine kinases selectively, especially c-Src. These compounds show promise in medical research, particularly in developing treatments for conditions involving deregulated kinase activity (Thompson et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-2-(2,3-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPSTNYXZBXKOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2,3-dichlorophenyl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-(methylsulfonyloxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2555555.png)

![N-[(4-chlorophenyl)methyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide](/img/structure/B2555557.png)

![2-(2-((4-chlorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555561.png)

![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B2555572.png)

![[(1-cyclopentyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2555574.png)